molecular formula C24H24N4O2 B2692960 3-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one CAS No. 2034552-49-1

3-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one

Cat. No.: B2692960
CAS No.: 2034552-49-1
M. Wt: 400.482
InChI Key: LWHRTYLKPWQVKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Indole-Quinazolinone Hybrid Molecules

The evolution of indole-quinazolinone hybrids traces back to early investigations into the biological activity of naturally occurring quinazolinone alkaloids. Marine-derived fiscalins, such as fiscalin B, first demonstrated the therapeutic potential of pyrazino[2,1-b]quinazoline-3,6-dione scaffolds in antitumor applications. Parallel work on synthetic indole derivatives revealed their utility in central nervous system targeting, driven by the indole nucleus’s structural resemblance to neurotransmitter precursors. The convergence of these lineages emerged in the 2010s, as researchers began systematically combining indole and quinazolinone units to exploit complementary pharmacological properties.

Key milestones include the development of spiro-fused indoline-quinazoline hybrids, which demonstrated nanomolar inhibition of tumor necrosis factor-alpha (TNF-α) in preclinical models. These findings validated the hypothesis that three-dimensional complexity enhances target engagement specificity. Contemporary synthetic strategies, such as the p-toluenesulfonamide-catalyzed cyclization reported for quinazolin-4(3H)-one derivatives, enabled precise control over stereochemistry and substituent placement. The incorporation of piperidine linkers, as seen in 1-[(6-fluoro-1H-indol-1-yl)acetyl]piperidine-4-carboxamide derivatives, further expanded conformational flexibility while maintaining metabolic stability.

Properties

IUPAC Name

3-[1-[2-(1-methylindol-3-yl)acetyl]piperidin-3-yl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O2/c1-26-14-17(19-8-3-5-11-22(19)26)13-23(29)27-12-6-7-18(15-27)28-16-25-21-10-4-2-9-20(21)24(28)30/h2-5,8-11,14,16,18H,6-7,12-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWHRTYLKPWQVKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)N3CCCC(C3)N4C=NC5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Acetylation: The indole derivative is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Piperidine Ring Formation: The acetylated indole is reacted with a piperidine derivative under basic conditions to form the piperidine ring.

    Quinazolinone Core Formation: The final step involves the cyclization of the intermediate with an appropriate reagent, such as anthranilic acid, to form the quinazolinone core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce new substituents onto the indole, piperidine, or quinazolinone rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

3-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally analogous quinazolinone derivatives, focusing on synthesis, substituent effects, and biological activity.

Structural Analogues
Compound Name Key Structural Features Biological Activity/Notes Reference
3-(1-(2-(1-Methyl-1H-indol-3-yl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one Indole linked via acetyl-piperidine to quinazolinone core Hypothesized CNS/antimicrobial activity due to indole and piperidine moieties
3-Methyl-2-(2-(1-methyl-1H-indol-3-yl)vinyl)quinazolin-4(3H)-one Indole attached via vinyl group at position 2 Structural simplicity may limit bioavailability compared to acetyl-piperidine linker
2-(1-Benzoyl-1H-indol-3-yl)quinazolin-4(3H)-one Benzoyl-substituted indole at position 2 Lower hydrolytic stability vs. methyl/acetyl groups; used in reactivity studies
6-Methyl-3-(piperidin-1-yl)quinazolin-4(3H)-one Piperidine at position 3; methyl at position 6 Simpler structure; potential baseline activity for SAR comparisons

Key Observations :

  • The acetyl-piperidine linker in the target compound may enhance metabolic stability compared to vinyl-linked indoles (e.g., ) or hydrolytically sensitive benzoyl groups (e.g., ).
  • Piperidine substitutions (as in ) are common in bioactive quinazolinones but lack the indole moiety, which could confer unique receptor-binding properties in the target compound .
Functional Analogues

Antimicrobial Activity :

  • Compounds 9a and 9h (chlorophenyl/fluorophenyl-substituted quinazolinones) showed potent antibacterial activity against Proteus vulgaris and Bacillus subtilis (inhibition zones: 1.1–1.4 cm) . The target compound’s indole-piperidine substitution may enhance Gram-positive activity, though direct data are lacking.

Enzyme Inhibition :

  • 2-(4-Chlorophenyl)-quinazolin-4(3H)-one (CQ) and bromophenyl analogue BQ inhibited α-glucosidase, a target for diabetes therapy . The acetyl-piperidine-indole group in the target compound may shift selectivity toward other enzymes (e.g., kinases or receptors).

Antihypertensive Activity :

  • Chlorophenyl/isoxazolyl-substituted quinazolinones (e.g., 23, 24) exhibited α1-adrenergic receptor blockade .

Carbonic Anhydrase Inhibition :

  • Aliphatic-thio-substituted quinazolinones (KI: 6.4–14.2 nM) outperformed benzylthio derivatives . The target compound’s lack of thio groups may render it inactive against carbonic anhydrase but relevant for other targets.

Biological Activity

3-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one, with the CAS number 2034552-49-1, is a compound of significant interest due to its potential biological activities. This compound features a complex structure that combines indole, piperidine, and quinazolinone moieties, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antibacterial and anticancer effects, supported by recent research findings.

The molecular formula of the compound is C24H24N4O2C_{24}H_{24}N_{4}O_{2} with a molecular weight of 400.5 g/mol. The structure includes various functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₈H₁₈N₄O₂
Molecular Weight400.5 g/mol
CAS Number2034552-49-1

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to quinazolinones and indoles. Specifically, derivatives of this compound have shown promising results against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Key Findings:

  • Minimum Inhibitory Concentration (MIC) : One study reported that certain derivatives exhibited MIC values as low as 0.98 μg/mL against MRSA, indicating strong antibacterial activity .
  • Mechanism of Action : The antibacterial effects are thought to stem from the ability of these compounds to inhibit biofilm formation and disrupt bacterial cell wall synthesis .
  • Comparative Efficacy : In tests against S. aureus ATCC 25923 and MRSA ATCC 43300, some derivatives demonstrated lower MIC values than standard antibiotics, suggesting potential for development into new therapeutic agents .

Anticancer Activity

The anticancer potential of this compound has also been explored extensively. Compounds with similar structures have been shown to exhibit cytotoxic effects against various cancer cell lines.

Case Studies:

  • Cytotoxicity Testing : In vitro studies indicated that several derivatives of the compound exerted significant antiproliferative effects on cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer). Notably, some compounds showed preferential growth inhibition in rapidly dividing cancer cells compared to normal fibroblasts .
  • Molecular Docking Studies : Computational studies have suggested that these compounds can effectively bind to key proteins involved in cancer cell proliferation and survival, enhancing their potential as anticancer agents .

Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReferences
AntibacterialStaphylococcus aureus, MRSAMIC as low as 0.98 μg/mL
AnticancerA549 (lung), MDA-MB-231 (breast)Significant antiproliferative activity

Q & A

Q. What are the common synthetic routes for preparing this compound and its analogs?

Methodological Answer: The synthesis typically involves multi-step reactions:

  • Step 1: Condensation of indole derivatives with acetylating agents to form the 2-(1-methylindol-3-yl)acetyl intermediate.
  • Step 2: Functionalization of the piperidine ring via nucleophilic substitution or reductive amination.
  • Step 3: Cyclization with substituted anthranilic acids or isatoic anhydrides to form the quinazolin-4(3H)-one core.
  • Key Reference Methods:
    • Multi-component synthesis using L-proline catalysis (e.g., one-pot reactions with aldehydes and amines) .
    • Aza-Wittig reactions for introducing heterocyclic substituents .
  • Optimization Tips: Monitor reaction yields (e.g., 82% for similar compounds) and purity via HPLC .

Q. Which spectroscopic methods are most effective for characterizing quinazolin-4(3H)-one derivatives?

Methodological Answer:

  • 1H/13C NMR: Assign protons and carbons in the quinazolinone core (e.g., aromatic protons at δ 7.2–8.5 ppm) and piperidine/indole moieties .
  • IR Spectroscopy: Identify carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and NH/OH groups .
  • Mass Spectrometry (HRMS): Confirm molecular ions (e.g., [M+H]+) and fragmentation patterns .
  • X-ray Crystallography: Resolve crystal structures for unambiguous confirmation (e.g., bond angles in the indole-piperidine linkage) .

Q. How can researchers design initial biological screening assays for this compound?

Methodological Answer:

  • Target Selection: Prioritize kinases or inflammatory targets (e.g., COX-2) based on structural analogs with anti-inflammatory activity .
  • In Vitro Assays:
    • Enzyme inhibition assays (IC50 determination) using fluorescence-based substrates.
    • Cell viability assays (e.g., MTT) to assess cytotoxicity .
  • Positive Controls: Compare with known inhibitors (e.g., indomethacin for COX-2) .
  • Dose Range: Test concentrations from 1 nM to 100 µM to identify efficacy thresholds .

Q. What safety protocols should be followed when handling this compound?

Methodological Answer:

  • Hazard Classification: Based on GHS, it may cause acute toxicity (Category 4) and skin/eye irritation (Category 2) .
  • Protective Measures:
    • Use fume hoods, nitrile gloves, and safety goggles.
    • Avoid inhalation; employ dust masks during solid handling.
  • Spill Management: Neutralize with sand/vermiculite and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be optimized for quinazolinone derivatives?

Methodological Answer:

  • Variable Substituents: Modify the indole (e.g., 1-methyl vs. 1-ethyl), piperidine (e.g., N-alkylation), or quinazolinone (e.g., 2-thio vs. 2-oxo) groups .
  • Biological Testing: Screen analogs against a panel of targets (e.g., kinases, GPCRs) to identify selectivity trends .
  • Computational Aids: Use molecular docking (e.g., AutoDock Vina) to predict binding modes and prioritize synthetic targets .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?

Methodological Answer:

  • Pharmacokinetic Profiling: Assess bioavailability, metabolic stability (e.g., liver microsomes), and plasma protein binding .
  • Formulation Adjustments: Improve solubility via co-solvents (e.g., PEG 400) or nanoparticle encapsulation .
  • Mechanistic Studies: Use knock-out models or siRNA to validate target engagement in vivo .

Q. What computational approaches predict the binding affinity of this compound with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate ligand-receptor interactions over 100+ ns to assess stability .
  • Free Energy Perturbation (FEP): Calculate ΔΔG for binding affinity changes in analogs .
  • Structural Alerts: Identify pharmacophores (e.g., hydrogen bond donors in the quinazolinone core) using Schrödinger’s Phase .

Q. How can multi-component reactions improve the synthesis of complex analogs?

Methodological Answer:

  • Catalyst Selection: Use L-proline or PEG-supported reagents to enhance regioselectivity .
  • Step Economy: Combine iminophosphorane formation and cyclization in one pot to reduce purification steps .
  • Scope Evaluation: Test diverse amines (e.g., morpholine, piperazine) to expand the analog library .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.